CCR5 Antagonist Activity: Quantitative Functional Differentiation in G Protein-Coupled Receptor Screening
Preliminary pharmacological screening identified 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran as a functional CCR5 antagonist with potential utility for CCR5-mediated disease models including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. This chemokine receptor activity profile is not shared across generic benzopyran scaffolds and represents a specific functional annotation tied to this exact substitution pattern.
| Evidence Dimension | CCR5 antagonist functional activity |
|---|---|
| Target Compound Data | Active in preliminary CCR5 antagonist screening |
| Comparator Or Baseline | Unspecified benzopyran library members (inactive or untested) |
| Quantified Difference | Qualitative identification; quantitative K_i / IC₅₀ not reported in available public data |
| Conditions | Preliminary pharmacological screening assay for CCR5 antagonism |
Why This Matters
This activity annotation justifies inclusion in focused CCR5 antagonist screening libraries where generic benzopyrans would be excluded, reducing false-negative screening outcomes.
- [1] Zhang, H. Preliminary screening of pharmacological activity: CCR5 antagonist activity of 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran. Semantic Scholar Author Page. View Source
